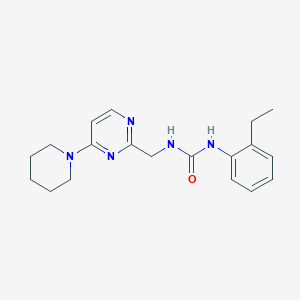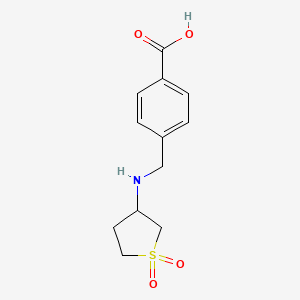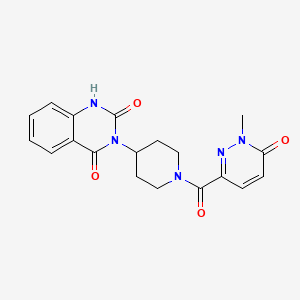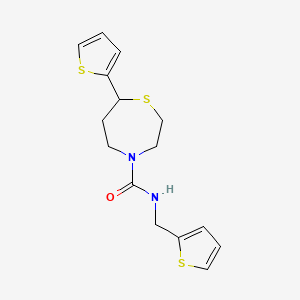
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as EPPU, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPU is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies as an inhibitor of protein kinase C (PKC) and DNA-dependent protein kinase (DNA-PK).
Scientific Research Applications
Synthesis and Characterization
Chemical Reactions and Derivatives : The molecule has been explored in the context of its chemical synthesis and reactions. For instance, studies on pyrimidine derivatives have detailed reactions of similar compounds with phenyl isocyanate and phenyl isothiocyanate, resulting in various pyrimidine and urea derivatives with potential for further biological application (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979) Study on Pyrimidine Derivatives.
Biochemical Evaluation : Another line of research has synthesized and assessed similar compounds for antiacetylcholinesterase activity, exploring the optimization of pharmacophoric moieties to test compounds with greater conformational flexibility (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995) Flexible Urea Derivatives.
Biological Activities
Antimicrobial and Analgesic Activities : Research has also focused on the synthesis of new pyrimidines and their evaluation for antimicrobial and analgesic activities. This encompasses the development of compounds that, upon reaction with urea and other agents, exhibit promising biological activities (V. Tirlapur, Kashinath Noubade, 2010) Synthesis and Biological Activities.
Antibacterial Agents : Efforts to synthesize heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents have involved the reaction of precursor compounds with urea, yielding pyrimidine derivatives with high antibacterial activities (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013) Heterocyclic Compounds as Antibacterial Agents.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-2-15-8-4-5-9-16(15)22-19(25)21-14-17-20-11-10-18(23-17)24-12-6-3-7-13-24/h4-5,8-11H,2-3,6-7,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINFQPITUOQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613326.png)

![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)
![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)
![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)
![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)